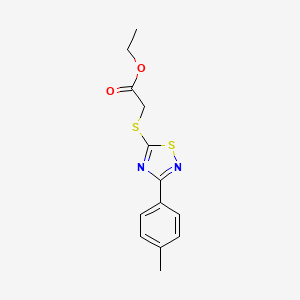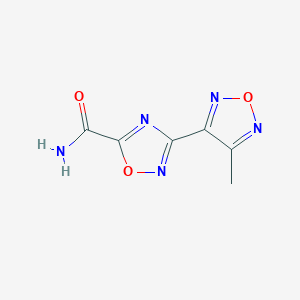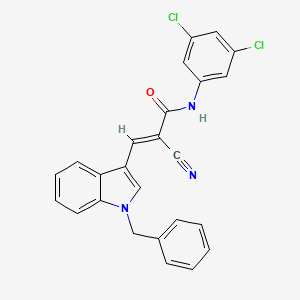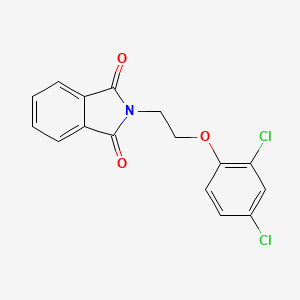
6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with an aminoethyl group and two dimethylamino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with N,N-dimethyl-1,2-ethanediamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups of the diamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of substituted triazine derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxides of the triazine ring.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties
Mécanisme D'action
The mechanism of action of 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, thereby interfering with DNA replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-aminoethyl)-3,5-diamino-1,2,4-triazine: Similar structure but lacks the dimethyl groups.
6-(2-aminoethyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine: Similar structure with ethyl groups instead of dimethyl groups.
6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure with different substituents on the triazine ring
Uniqueness
The presence of the dimethylamino groups in this compound imparts unique chemical properties, such as increased basicity and nucleophilicity. These properties enhance its reactivity in various chemical reactions and make it a valuable intermediate in organic synthesis. Additionally, its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Propriétés
IUPAC Name |
6-(2-aminoethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-13(2)7-11-5(3-4-8)10-6(9)12-7/h3-4,8H2,1-2H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGBLOXMCOPNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2483545.png)
![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483548.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2483550.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483551.png)

![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)
![5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid](/img/structure/B2483558.png)


![4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2483562.png)
methanone](/img/structure/B2483563.png)

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate](/img/structure/B2483566.png)
